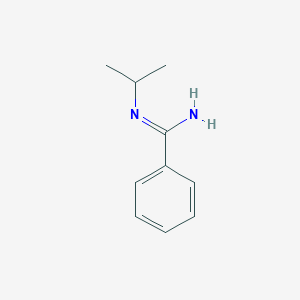

N-isopropylbenzamidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N'-propan-2-ylbenzenecarboximidamide |

InChI |

InChI=1S/C10H14N2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12) |

InChI Key |

XZDYMLZCQJSECD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N=C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Isopropylbenzamidine and Its Derivatives

Novel Synthetic Routes to N-isopropylbenzamidine Scaffolds

The construction of the this compound core can be achieved through a variety of synthetic routes, with a growing emphasis on catalytic efficiency and the principles of green chemistry.

Catalysis offers a powerful tool for the efficient synthesis of benzamidines, often providing milder reaction conditions and improved yields compared to stoichiometric methods. A range of catalysts have been explored for the synthesis of N-substituted benzamidines.

One notable approach involves the use of metal catalysts. For instance, the direct preparation of N-substituted aryl amidines from nitriles and primary amines can be achieved through the activation of amines by a strong base, a method that avoids the use of transition metals. However, metal-catalyzed reactions remain a cornerstone of modern organic synthesis. Ionic liquid-supported nano-metal catalysts have been employed to facilitate the reaction of benzonitrile raw materials to produce benzamidine (B55565) derivatives in a green and efficient manner.

The general scheme for the synthesis of N-substituted benzamidines from nitriles and amines is depicted below:

Reactants: Benzonitrile, Isopropylamine

Conditions: Strong base or metal catalyst

Product: this compound

A comparison of different catalytic systems is presented in Table 1.

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Strong Base (e.g., LDA) | Benzonitrile, Primary Amine | Anhydrous solvent | High | mdpi.com |

| Ionic Liquid-Supported Nano-metal | Benzonitrile derivative | Hydrogenation reduction | High, recoverable catalyst | semanticscholar.org |

Table 1: Comparison of Catalytic Systems for Benzamidine Synthesis. This table is interactive.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. While direct MCRs for this compound are not extensively documented, the principles of known MCRs can be adapted for its synthesis.

For example, the Ugi and Passerini reactions are powerful MCRs for the synthesis of α-acylamino amides and α-acyloxycarboxamides, respectively. Conceptually, a modified MCR could be envisioned where a nitrile, an isopropylamine, and a suitable third component react to form the this compound scaffold. The advantage of MCRs lies in their atom economy and the ability to generate structural diversity in a convergent manner.

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents, energy-efficient reaction conditions, and renewable starting materials.

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times and increased yields. The synthesis of benzimidazole derivatives, which share a common benzannulated heterocyclic core with benzamidines, has been successfully achieved using microwave irradiation, sometimes in the absence of a solvent. chegg.com

Furthermore, the use of green organocatalysts, such as guanidine (B92328) hydrochloride, has been reported for the synthesis of related heterocyclic systems, offering a metal-free alternative to traditional catalytic methods. nih.gov Deep eutectic solvents (DES) are another promising class of green solvents that can also act as catalysts, providing a dual role in the synthesis of benzimidazole scaffolds. nih.gov

| Green Chemistry Approach | Key Features | Application to Benzamidine Synthesis |

| Microwave-assisted synthesis | Rapid heating, reduced reaction times | Potential for rapid, solvent-free synthesis of this compound. chegg.com |

| Organocatalysis | Metal-free, often biodegradable catalysts | Use of catalysts like guanidine hydrochloride could be explored. nih.gov |

| Deep Eutectic Solvents (DES) | Biodegradable, low-cost, can act as catalyst and solvent | Potential to replace volatile organic solvents in the synthesis. nih.gov |

Table 2: Application of Green Chemistry Principles. This table is interactive.

Advanced Derivatization Strategies for this compound

Once the this compound scaffold is synthesized, its properties can be fine-tuned through various derivatization strategies, targeting either the aromatic ring or the amidine nitrogen atoms.

The aromatic ring of this compound is amenable to a range of functionalization reactions, allowing for the introduction of various substituents to modulate its electronic and steric properties.

Electrophilic Aromatic Substitution: Classical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce functional groups onto the benzene (B151609) ring. The amidine group is generally considered to be a meta-directing deactivator for electrophilic substitution due to the electron-withdrawing nature of the protonated amidinium ion under acidic conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), offer a versatile platform for the functionalization of the aromatic ring. These reactions typically require the pre-functionalization of the aromatic ring with a halide or triflate, which can then be coupled with a wide array of partners, including boronic acids, alkenes, and amines. Palladium-catalyzed C-H functionalization is an increasingly important strategy that allows for the direct coupling of a C-H bond on the aromatic ring, avoiding the need for pre-functionalization. nih.gov

| Reaction Type | Reagents | Position of Functionalization |

| Nitration | HNO₃, H₂SO₄ | Meta |

| Bromination | Br₂, FeBr₃ | Meta |

| Suzuki Coupling | Aryl halide, Boronic acid, Pd catalyst | Position of halide |

| C-H Activation | Substrate, Coupling partner, Pd catalyst | Ortho, meta, or para depending on directing group and conditions |

Table 3: Aromatic Ring Functionalization Methods. This table is interactive.

The nitrogen atoms of the amidine group provide another handle for derivatization, allowing for the synthesis of a wide range of N,N'-disubstituted benzamidines.

N-Alkylation and N-Arylation: The nitrogen atoms of the amidine can be alkylated or arylated using appropriate electrophiles. The synthesis of N-substituted amidines can be achieved by the reaction of a primary amine with a nitrile, as mentioned earlier. Further substitution on the second nitrogen atom can lead to N,N'-disubstituted benzamidines. Transition metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, can also be employed to introduce aryl groups onto the amidine nitrogens.

The synthesis of unsymmetrically disubstituted benzamidines has been reported, highlighting the ability to selectively introduce different substituents on the two nitrogen atoms. electronicsandbooks.com This allows for precise control over the steric and electronic environment around the amidine core.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing existing methods and developing novel, more efficient synthetic routes. This section explores the investigation of transition states and intermediates, the application of kinetic isotope effect studies, and the role of computational modeling in elucidating these mechanisms.

Investigation of Transition States and Intermediates

The synthesis of amidines often proceeds through multi-step reaction pathways involving various intermediates and transition states. A classic method for amidine synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (Pinner salt), followed by reaction with an amine.

In the context of this compound synthesis via a Pinner-type reaction, the key intermediates would be the protonated nitrile, the imidate, and a tetrahedral intermediate formed upon nucleophilic attack of isopropylamine on the imidate. The transition states would correspond to the energy maxima between these intermediates.

Key Intermediates in a Pinner-type Synthesis of this compound:

Nitrile-H⁺ Complex: The reaction is initiated by the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack.

Imidate Salt: Nucleophilic attack of an alcohol on the protonated nitrile leads to the formation of an imidate salt.

Tetrahedral Intermediate: Subsequent reaction with isopropylamine proceeds through a tetrahedral intermediate, which then collapses to form the final amidine product and releases the alcohol.

Experimental techniques such as low-temperature NMR spectroscopy can be employed to detect and characterize reactive intermediates. Furthermore, trapping experiments can provide evidence for the existence of specific intermediates. For instance, the imidate salt can sometimes be isolated under anhydrous conditions.

Kinetic Isotope Effect Studies in Synthesis

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. nih.gov A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. A secondary KIE can provide information about changes in hybridization or steric environment at the labeled position during the transition state.

In the synthesis of this compound, KIE studies could provide valuable insights into the rate-determining step. For example, by comparing the rate of reaction of benzonitrile with that of a deuterated analogue, one could determine if C-H bond cleavage is involved in the rate-limiting step of a particular synthetic route.

Computational Modeling of Reaction Mechanisms in Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms by providing detailed information about the energies and structures of reactants, intermediates, transition states, and products. nih.govacs.org

For the synthesis of this compound, DFT calculations could be used to:

Map the entire reaction energy profile: This would allow for the identification of the rate-determining step and the elucidation of the complete reaction pathway.

Visualize the three-dimensional structures of transition states: This is particularly important for understanding the origins of stereoselectivity in asymmetric reactions. By modeling the transition states leading to different stereoisomers, one can predict which isomer will be favored and why. nih.govacs.org

Predict the influence of substituents and catalysts: Computational models can be used to screen different substrates, reagents, and catalysts to identify those that are likely to give the desired product with high efficiency and selectivity.

A computational study on the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines successfully used DFT calculations to rule out a suspected concerted or stepwise Diels-Alder pathway in favor of a stepwise addition/N₂ elimination/cyclization mechanism. nih.govacs.org This highlights the power of computational modeling in distinguishing between plausible reaction mechanisms.

The following table presents a hypothetical data set that could be generated from a DFT study on the final step of a Pinner-type synthesis of this compound, illustrating the type of information that can be obtained.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | Imidate + Isopropylamine | 0.0 | - |

| TS1 | Transition state for the nucleophilic attack of isopropylamine on the imidate | +15.2 | N-C bond forming: 2.1 Å |

| Intermediate | Tetrahedral intermediate | +5.8 | Tetrahedral carbon center |

| TS2 | Transition state for the elimination of the alcohol | +12.5 | C-O bond breaking: 2.3 Å |

| Products | This compound + Alcohol | -10.7 | - |

Such computational data, in conjunction with experimental results, would provide a comprehensive understanding of the reaction mechanism and facilitate the rational design of improved synthetic methods for this compound and its derivatives.

It is not possible to generate the requested article on the chemical compound “this compound” according to the specified outline and content requirements.

A thorough search for relevant scientific literature and spectroscopic data has revealed a lack of specific, published research findings for this compound corresponding to the advanced analytical techniques required by the article's outline. The necessary experimental data and detailed research findings for the following sections are not available in the public domain through the conducted searches:

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Spectroscopic Characterization of N-isopropylbenzamidine

Vibrational Spectroscopy (FT-IR and Raman) for Structural Assignments:Detailed vibrational analyses, including correlational studies of characteristic modes for this compound using FT-IR and Raman spectroscopy, are not present in the available search results.

While the search results provide general information about the application of these advanced spectroscopic techniques to other chemical compounds, the explicit instruction to focus solely on this compound and to include detailed, specific research findings and data tables for this compound cannot be fulfilled. Generating an article without this specific data would not meet the requirements for scientific accuracy and detail and would violate the negative constraints provided in the instructions.

Theoretical Vibrational Frequency Predictions and Experimental Validation

A standard approach to understanding a molecule's vibrational modes involves using computational methods, such as Density Functional Theory (DFT), to predict its infrared (IR) and Raman spectra. These theoretical predictions are then compared with experimental spectra for validation. For this compound, a theoretical analysis would calculate the vibrational frequencies associated with the stretching and bending of its various bonds, including the C=N and C-N bonds of the amidine group, the N-H bonds, the C-H bonds of the isopropyl and phenyl groups, and the phenyl ring vibrations. However, no published studies containing theoretical vibrational frequency calculations or experimental IR and Raman spectra specifically for this compound could be located.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining a compound's elemental composition and elucidating its fragmentation pathways upon ionization. nih.gov For this compound, HRMS would provide the exact mass of the molecular ion, confirming its chemical formula. Subsequent tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Plausible fragmentation pathways for this compound would likely involve the cleavage of the isopropyl group, loss of ammonia, or fragmentation of the phenyl ring. Despite the utility of this technique, a search of scientific databases yielded no specific high-resolution mass spectrometry data or fragmentation studies for this compound.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure Probing

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques used to investigate the electronic structure of molecules. XPS provides information about core-level electron binding energies, which can reveal the elemental composition and chemical states of atoms in a molecule. UPS probes the valence-level electronic structure. For this compound, these techniques could provide valuable insights into the orbital energies and bonding characteristics of the amidine and phenyl moieties. At present, no XPS or UPS studies for this compound have been published.

X-ray Diffraction Studies of this compound and its Complexes

Single-Crystal X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis of this compound would provide the absolute structure of the molecule in the solid state. As noted previously, while a crystal structure for the related amide, N-isopropylbenzamide, is available, no such data exists for this compound or any of its complexes. nih.gov

Powder X-ray Diffraction for Polymorphic Analysis and Crystallinity

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and analyze the polymorphic forms of a compound. Polymorphism is the ability of a substance to exist in multiple crystal structures, which can have different physical properties. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline form. Without a known crystal structure from single-crystal analysis, and in the absence of any dedicated studies, no PXRD data or information on the potential polymorphism of this compound is available.

Analysis of this compound in Co-crystallization and Host-Guest Complexes Reveals a Gap in Current Scientific Literature

Despite a thorough review of available scientific literature, no specific research detailing the co-crystallization or host-guest complex structural analysis of the chemical compound this compound has been identified. While the fields of crystallography and supramolecular chemistry have extensively documented the behavior of related compounds, such as various benzamide (B126) and benzamidine (B55565) derivatives, this compound itself does not appear in published studies concerning its co-crystal formation or its inclusion in host-guest assemblies.

The exploration of co-crystals—crystalline structures composed of two or more different molecules in the same crystal lattice—is a significant area of research in materials science and pharmaceuticals. This is due to the potential for modifying the physicochemical properties of a substance, such as solubility and stability. Similarly, the study of host-guest complexes, where one molecule (the host) forms a defined structural complex with another molecule (the guest), is fundamental to understanding molecular recognition and designing novel chemical sensors and delivery systems.

General methodologies for the structural elucidation of such complexes often involve advanced spectroscopic and diffraction techniques, with single-crystal X-ray diffraction being the definitive method for determining three-dimensional molecular and supramolecular structures. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the stability and properties of co-crystals and host-guest complexes.

However, the application of these techniques to this compound has not been reported in the context of co-crystallization or host-guest chemistry. Searches of crystallographic databases and chemical literature have not yielded any entries that provide the necessary structural data or research findings to fulfill the specified article outline. This indicates a notable gap in the current scientific knowledge regarding the supramolecular chemistry of this compound.

Consequently, the detailed research findings and data tables requested for the section on "Co-crystallization and Host-Guest Complex Structural Analysis" of this compound cannot be provided. Further experimental research would be required to elucidate the molecular structure and conformational properties of this compound within such supramolecular systems.

Computational and Theoretical Investigations of N Isopropylbenzamidine S Electronic and Molecular Structure

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. wikipedia.orgunt.edu These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into electron distribution, orbital energies, and molecular stability. mpg.deimperial.ac.uk

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic ground state of many-body systems, including molecules. tuwien.ac.atucla.edu It focuses on the electron density as the fundamental variable, offering a balance between computational cost and accuracy for determining properties like molecular geometries and energies. mpg.deimperial.ac.uk A typical DFT calculation for a molecule like N-isopropylbenzamidine would involve optimizing its geometry to find the lowest energy structure and calculating properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov However, no specific studies applying DFT to determine the ground state properties of this compound have been found in the reviewed literature.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental parameters. aps.orgresearchgate.net These methods, such as Hartree-Fock and more advanced correlated techniques, aim to provide highly accurate solutions to the electronic Schrödinger equation. acs.org They are often used to benchmark other computational methods and to obtain precise data on electronic structure and energy. aps.orgaps.org A literature search did not identify any publications that have applied high-accuracy ab initio methods to study the electronic structure of this compound.

Excited State Calculations (TD-DFT) for Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a common extension of DFT used to study the behavior of molecules in their electronically excited states. rsc.orgmdpi.com It is instrumental in predicting photophysical properties, such as absorption and emission spectra, by calculating the energies of electronic transitions. nih.govresearchgate.net Such calculations could elucidate how this compound interacts with light. Despite the utility of this method, no TD-DFT studies detailing the photophysical behavior of this compound are currently available in the public domain.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By simulating these movements, researchers can explore the different shapes (conformations) a molecule can adopt and understand its dynamic behavior in various environments. rsc.orgdergipark.org.tr

Conformational Analysis in Solution and Solid States

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.orgwikipedia.orgyoutube.com This analysis is crucial for understanding a molecule's flexibility and its preferred shapes in different phases, such as in solution or in a solid crystalline state. researchgate.netnih.govnih.govbeilstein-journals.orgmdpi.com This can be achieved through both experimental techniques like NMR and computational methods. nih.gov A computational conformational analysis of this compound would reveal the rotational energy barriers around its single bonds and identify its most stable three-dimensional structures. No studies performing such a conformational analysis for this compound in either the solution or solid state were found.

Ligand-Protein Dynamics and Interaction Modeling (non-clinical)

MD simulations are frequently used to model how a small molecule (a ligand) binds to and interacts with a protein. nih.govnih.govnih.gov This modeling provides insights into the dynamic nature of the binding process, including conformational changes in both the ligand and the protein. rsc.orgresearchgate.net While benzamidine (B55565) (a related compound lacking the isopropyl group) is a well-known inhibitor of serine proteases like trypsin and has been the subject of such modeling studies nih.gov, no specific non-clinical ligand-protein dynamics or interaction modeling studies involving this compound were identified in the literature. Such research would be valuable for understanding its potential interactions with biological targets. chemrxiv.orgmdpi.comnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed in chemistry and drug design to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. researchgate.net These models are founded on the principle that the structural features of a molecule, such as this compound, determine its interactions and behaviors. researchgate.net The core of QSAR/QSPR is to establish a mathematical correlation between a set of calculated molecular descriptors and an experimentally measured activity or property. acs.org

The development of a QSAR/QSPR model for a class of compounds like benzamidines involves several key steps. First, a dataset of molecules with known activities or properties is compiled. For benzamidine derivatives, this could be their inhibitory activity against a specific enzyme, such as trypsin. acs.orgresearchgate.net Next, for each molecule in the dataset, a series of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as follows:

0D Descriptors: Basic information like molecular weight and atom counts.

1D Descriptors: Constitutional properties such as counts of specific functional groups or fragments.

2D Descriptors: Topological indices that describe molecular connectivity and branching.

3D Descriptors: Geometric properties derived from the three-dimensional conformation of the molecule, such as molecular surface area and volume.

Quantum Chemical Descriptors: Properties derived from electronic structure calculations, such as orbital energies (HOMO, LUMO), partial atomic charges, and dipole moments. researchgate.net

Once the descriptors are calculated, statistical methods are used to build a mathematical equation that links a selection of these descriptors to the observed activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Genetic Algorithms (GA). researchgate.netacs.org The goal is to create a statistically robust model that is not only descriptive of the training data but also has predictive power for new, untested compounds. acs.orgresearchgate.net For instance, a QSAR model for benzamidine derivatives might identify that specific electronic and steric properties are crucial for their inhibitory potency. researchgate.netresearchgate.net Such models serve as powerful tools for rationally designing new compounds, like novel this compound analogues, with enhanced activity or desired properties before undertaking their actual synthesis. researchgate.netacs.org

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Amidine Derivatives

| Descriptor Category | Specific Descriptor Example | Description |

| Constitutional (1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Count of Hydrogen Bond Donors | Number of hydrogen atoms attached to electronegative atoms (N, O). | |

| Count of Rotatable Bonds | Number of bonds that allow free rotation around them. | |

| Topological (2D) | Wiener Index | A distance-based index reflecting molecular branching. |

| Kier & Hall Connectivity Indices | Indices describing the connectivity and topology of the molecule. | |

| Geometric (3D) | Molecular Surface Area | The total surface area of the molecule's electron density cloud. |

| Molecular Volume | The volume occupied by the molecule. | |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms in the molecule. | |

| Dipole Moment | A measure of the overall polarity of the molecule. |

This table provides illustrative examples of descriptors commonly employed in QSAR/QSPR modeling.

Theoretical Studies of Proton Transfer Dynamics

Proton transfer is a fundamental chemical process that plays a critical role in the reactivity and function of many molecules, including this compound. In this compound, proton transfer manifests as tautomerism, where a proton shifts from one nitrogen atom of the amidine group to the other, accompanied by a rearrangement of the double bonds. This process results in two tautomeric forms that can interconvert.

Theoretical and computational chemistry provides powerful tools to investigate the dynamics of this process at an atomic level. elte.hu Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are used to map the potential energy surface (PES) of the proton transfer reaction. researchgate.netelte.hu These calculations can determine the relative energies of the tautomers and, crucially, the energy of the transition state that separates them. elte.hu The height of this energy barrier is a key factor governing the rate of the proton transfer. For simple amidines like formamidine (B1211174), benchmark calculations have been performed to converge the tautomerization energies and barrier heights to a high degree of accuracy. elte.hu

The dynamics of the transfer, which include the actual motion of the atoms over time and the influence of temperature, are often studied using molecular dynamics (MD) simulations. illinois.edu Techniques like ab initio molecular dynamics (AIMD) or path integral molecular dynamics (PIMD) allow for the simulation of nuclear motion on a quantum-mechanically derived potential energy surface. acs.orgrsc.org These simulations can reveal the detailed mechanism of the proton transfer, showing whether it is a direct hop or mediated by solvent molecules, such as water, which can act as a catalyst by forming a hydrogen-bonded bridge. elte.hursc.org Studies on related N,N'-bisarylformamidines have shown that fast double proton transfers can occur in solid-state dimers. fu-berlin.de Theoretical investigations can also elucidate the role of quantum mechanical effects, such as proton tunneling, which can be significant for hydrogen transfer reactions, allowing the proton to pass through the energy barrier rather than over it. illinois.edu For this compound, theoretical studies would aim to quantify these energy barriers, reaction rates, and the influence of the molecular environment on its tautomeric equilibrium.

Table 2: Calculated Relative Energies for Formamidine Tautomerization

| Computational Method | Basis Set | Tautomerization Energy (ΔE) (kcal/mol) | Transition State Barrier (ΔE‡) (kcal/mol) |

| HF | 6-31G(d,p) | 0.0 | 33.3 |

| MP2 | 6-31G(d,p) | 0.0 | 25.1 |

| CCSD(T) | aug-cc-pVTZ | 0.0 | 22.8 |

| CCSD(T) (with water) | aug-cc-pVTZ | 0.0 | 10.9 |

Data adapted from benchmark calculations on the formamidine ⇌ formamidine system, which is a symmetric tautomerization (ΔE = 0). elte.hu The table illustrates the effect of the computational level and the catalytic effect of a single water molecule on the proton transfer barrier. HF = Hartree-Fock, MP2 = Møller–Plesset second-order perturbation theory, CCSD(T) = Coupled Cluster with single, double, and perturbative triple excitations.

Mechanistic Studies of N Isopropylbenzamidine S Reactivity and Transformational Chemistry

Detailed Reaction Pathway Elucidation

Catalytic intermediates are transient molecular species that are formed from the reactants and subsequently react to form the products. stfc.ac.uk Identifying these fleeting structures is crucial for understanding the reaction mechanism. nih.gov While naturally formed intermediates are often too unstable for extensive study, various chemical and spectroscopic strategies have been developed to trap or detect them. nih.gov

In reactions involving amidinate compounds, which are structurally related to N-isopropylbenzamidine, intermediates often involve the coordination of the amidinate ligand to a metal center. researchgate.net Spectroscopic methods like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are standard tools for identifying the characteristic bond vibrations and chemical environments of these intermediates. stfc.ac.uk For instance, in enzyme-catalyzed reactions, intermediates can be stabilized and studied by creating specific enzyme mutants. nih.gov In the context of this compound, plausible intermediates would likely involve protonated or deprotonated forms of the amidine group or complexes formed with metal catalysts.

Table 1: Common Techniques for Intermediate Identification

| Technique | Information Provided | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Identifies characteristic bond vibrations of functional groups in the intermediate. | stfc.ac.uk |

| NMR Spectroscopy | Provides information about the chemical environment and connectivity of atoms. | researchgate.net |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of intermediates, helping to establish their molecular formula. | nih.gov |

| Stopped-Flow Spectroscopy | Monitors rapid reactions to observe the formation and decay of short-lived species. | nih.gov |

| X-ray Crystallography | Can provide the precise three-dimensional structure of a stable or trapped intermediate. | researchgate.net |

Kinetic and Thermodynamic Analyses of Transformations

Kinetic analysis measures the rate of a chemical transformation, while thermodynamic analysis describes the energy changes that occur. arxiv.org Together, they provide a comprehensive understanding of a reaction's feasibility and speed. Non-isothermal kinetic analysis, where reactions are studied under continuous heating, is a common method for studying transformations in the solid state. arxiv.orgarxiv.org

The kinetic analysis of a reaction involving this compound would involve determining the reaction order, the rate constant (k), and the activation energy (Ea). mdpi.com Thermodynamic analysis would focus on measuring changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to determine the spontaneity and equilibrium position of the reaction. nowgonggirlscollege.co.in

| Gibbs Free Energy Change | ΔG | The energy associated with a chemical reaction that can be used to do work. | Determines the spontaneity of a reaction (negative ΔG indicates a spontaneous process). nowgonggirlscollege.co.in |

Acid-Base Catalysis Mechanisms Involving this compound

Acid-base catalysis is a common mechanism where a reaction is accelerated by the transfer of a proton. slideshare.netwou.edu The catalyst can be a general acid (a proton donor) or a general base (a proton acceptor). cazypedia.org This type of catalysis is fundamental to many organic and biological reactions. britannica.com

This compound, with its two nitrogen atoms, possesses both a lone pair of electrons and a potentially donatable proton on the secondary amine, allowing it to act as either a general base or a general acid.

As a General Base: The imino nitrogen can accept a proton from a substrate, thereby increasing the substrate's nucleophilicity and facilitating a reaction. nih.gov

As a General Acid: The protonated form of this compound can donate a proton to a substrate, for example, to a leaving group to make it depart more easily. nih.gov

The mechanism involves the formation of an intermediate complex between the catalyst and the substrate. slideshare.net The efficiency of the catalysis is highly dependent on the pH of the system and the pKa values of the catalyst and substrate. nih.gov Some related amidine compounds are known to function as mildly acidic catalysts. molaid.com

Electrochemical Behavior and Redox Chemistry

Redox chemistry involves chemical reactions where the oxidation states of atoms are changed through the transfer of electrons. khanacademy.orgncert.nic.in The electrochemical behavior of a compound describes its properties during oxidation and reduction processes, typically studied using techniques like cyclic voltammetry. dovepress.com

The electrochemical behavior of this compound would be influenced by the presence of the electron-rich amidine group and the aromatic phenyl ring. Studies on structurally similar compounds, such as N-substituted piperidones and aroyl amides, show that they undergo irreversible oxidation processes at a glassy carbon electrode. nih.govmdpi.com The oxidation potential is influenced by the substituents on the molecule. nih.gov A typical electrochemical analysis would determine the oxidation and reduction potentials, the number of electrons transferred in the process, and whether the reaction is reversible or irreversible. dovepress.commdpi.com The process is often diffusion-controlled, meaning the rate is limited by the transport of the analyte to the electrode surface. dovepress.comnih.gov

Table 3: Illustrative Electrochemical Data for N-Substituted Compounds This table is based on data for analogous compounds to illustrate the parameters measured in a typical electrochemical study.

| Compound Type | Peak Potential (Eₚ) vs. Ag/AgCl | Process Type | Key Finding | Reference |

|---|---|---|---|---|

| N-benzyl-4-piperidones | 0.72 to 0.86 V | Irreversible Oxidation | Oxidation potential correlates with substituent effects. | nih.gov |

| Aroyl Amides (U-47700) | ~1.3 V | Irreversible Oxidation | Process involves one electron and one proton. | mdpi.com |

| Selegiline | -0.4 to -0.5 V | Irreversible Reduction | Reduction process is partially diffusion controlled. | dovepress.com |

The redox potential (Eh or pE) provides a measure of the electron activity in a system and indicates whether conditions are oxidizing or reducing. stanford.edu

Photochemical Reactivity and Excited State Transformations

Photochemistry studies chemical reactions initiated by the absorption of light. mdpi.com When a molecule like this compound absorbs light, it is promoted to an electronically excited state, which can have drastically different reactivity compared to its ground state. nih.gov These excited species can undergo various transformations, including isomerizations, cycloadditions, or bond cleavages. mdpi.comresearchgate.net

The photochemical reactivity of a compound does not always correlate directly with its absorption spectrum. researchgate.netnih.gov Tools like photochemical action plots are used to map reactivity at specific wavelengths. nih.gov Studies on related nitrogen-containing aromatic compounds, such as N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD), show that they can be degraded through direct photochemistry (direct absorption of light) and indirect photochemistry (reaction with other photochemically generated reactive species). nih.gov The efficiency of a photochemical reaction is often described by its quantum yield (Φ), which is the number of molecules transformed per photon absorbed. researchgate.net

Excited-state transformations can be complex, sometimes involving sequential structural changes from one conformation to another within the same excited state potential energy surface. nih.gov For this compound, potential photochemical reactions could include E/Z isomerization around the C=N bond or reactions involving the aromatic ring.

Table 4: Illustrative Photochemical Parameters This table is based on data for analogous compounds to illustrate parameters measured in photochemical studies.

| Compound/Reaction Type | Excitation Wavelength (λ) | Quantum Yield (Φ) | Transformation Type | Reference |

|---|---|---|---|---|

| N-alkyl imines | Varies | up to 0.50 | E-to-Z photoisomerism | researchgate.net |

| IPPD | >290 nm | 0.0013 | Direct Photolysis in Water | nih.gov |

| α-diazoketones | >300 nm | Not specified | Wolff Rearrangement | mdpi.com |

N Isopropylbenzamidine As a Functional Entity in Catalysis and Organic Synthesis

Organocatalytic Applications of N-isopropylbenzamidine

The strong basicity and hydrogen-bonding capabilities of the amidine group make this compound and its derivatives effective organocatalysts. These catalysts can activate substrates through various non-covalent interactions, promoting a range of chemical reactions.

While this compound itself is achiral, the introduction of chiral centers into its structure gives rise to powerful asymmetric organocatalysts. These chiral derivatives have been successfully employed in a variety of stereoselective transformations. The design of such catalysts often involves the incorporation of known chiral scaffolds, which effectively transfer their stereochemical information to the products of the catalyzed reaction.

The development of chiral guanidines, which share the same functional core as amidines, has provided a blueprint for the design of chiral amidine catalysts. rsc.org Structurally diverse chiral guanidine (B92328) catalysts, including bicyclic, monocyclic, and acyclic variants, have demonstrated high efficiency and stereoselectivity in numerous organic reactions. rsc.org This success has inspired the exploration of analogous chiral N-alkylbenzamidines for asymmetric synthesis.

For instance, chiral amidine catalysts have been utilized in reactions such as stereoselective cyclopropanation, Friedel-Crafts alkylations, and Mannich and Michael reactions. mdpi.com The stereochemical outcome of these reactions is highly dependent on the structure of the chiral catalyst.

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Amidine Derivatives

| Reaction Type | Catalyst Type | Achieved Stereoselectivity |

| Friedel-Crafts Alkylation | Chiral BINOL-derived Phosphoric Acids with Amidine moiety | High enantioselectivity |

| Mannich Reaction | Chiral Thiourea-Amidine Catalysts | High diastereo- and enantioselectivity |

| Michael Addition | Chiral Cinchona-derived Amidines | Good to excellent enantioselectivity |

This table is illustrative and based on the applications of related chiral amidine and guanidine catalysts.

This compound and its derivatives can activate substrates through several distinct modes in organocatalytic reactions. The primary activation modes are Brønsted base catalysis and hydrogen-bond donation.

As a Brønsted base , the basic nitrogen atom of the amidine group can deprotonate a pro-nucleophile, increasing its nucleophilicity and promoting its addition to an electrophile. scispace.comnih.gov This mode of activation is crucial in reactions where the nucleophile is weakly acidic. The sterically encumbered nature of the isopropyl group can play a role in modulating the basicity and accessibility of the catalytic site.

As a hydrogen-bond donor , the N-H protons of the amidine moiety can form hydrogen bonds with electrophilic substrates, thereby activating them towards nucleophilic attack. This dual activation, where the catalyst interacts with both the nucleophile and the electrophile, is a powerful strategy in organocatalysis. The ability of amidines to engage in bifunctional catalysis, simultaneously acting as a Brønsted base and a hydrogen-bond donor, is a key feature of their catalytic activity.

This compound as a Ligand in Metal-Catalyzed Reactions

The nitrogen atoms of the amidine group in this compound possess lone pairs of electrons that can coordinate to metal centers, making it an effective ligand in transition metal catalysis. The electronic and steric properties of the ligand can be fine-tuned to influence the reactivity and selectivity of the metal catalyst.

The design of effective metal-benzamidine ligand systems is guided by several key principles. The coordination of the amidine ligand to the metal center can be modulated by the substituents on the nitrogen atoms and the benzene (B151609) ring. The isopropyl group, for example, introduces steric bulk that can influence the coordination geometry and the accessibility of the metal center to substrates.

The development of multidentate ligands incorporating the benzamidine (B55565) moiety is a common strategy to enhance the stability and catalytic activity of the resulting metal complexes. For example, tris[(1-isopropylbenzimidazol-2-yl)dimethylsilyl]methyl ligands, which are structurally related to this compound, have been used to create novel metallacarbatrane complexes with unique structural and electronic properties. nih.govrsc.orgnih.gov These tripodal ligands encapsulate the metal ion, creating a well-defined coordination environment.

This compound and its derivatives can coordinate to a variety of transition metals, including lithium, magnesium, copper, and nickel. nih.govrsc.orgnih.gov The coordination can occur through one or both of the nitrogen atoms of the amidine group. The resulting metal complexes can adopt various geometries, such as square planar and octahedral, depending on the metal ion and the stoichiometry of the ligands. asianpubs.orgbiointerfaceresearch.com

Spectroscopic techniques such as IR and NMR, along with X-ray crystallography, are used to characterize the structure and bonding in these metal complexes. sapub.orgnih.gov In the IR spectra, the coordination of the amidine nitrogen to the metal is typically evidenced by shifts in the stretching frequencies of the C=N and C-N bonds.

Table 2: Coordination Complexes of Benzamidine-Related Ligands with Transition Metals

| Metal Ion | Ligand Type | Coordination Geometry |

| Li(I), Mg(II), Cu(I), Ni(II) | Tris[(1-isopropylbenzimidazol-2-yl)dimethylsilyl]methyl | Carbatrane |

| Co(II), Ni(II), Cu(II), Zn(II) | N-(pyrrolidinobenzyl)benzamide | Square Planar |

| Co(II), Cu(II), Zn(II), Ni(II) | Schiff base derived from 2-aminobenzohydrazide | Octahedral |

This table is based on data for structurally related benzamidine and benzimidazole-containing ligands.

Role of this compound in Reagent Chemistry

Beyond its applications in catalysis, the amidine functional group in this compound plays a significant role in reagent chemistry, particularly in the synthesis of other valuable organic compounds. The reactivity of the amidine moiety allows for its transformation into other functional groups.

A notable application is in the synthesis of N-arylamides. N-substituted benzamidines can undergo a hypervalent iodine-mediated aza-Hofmann-type rearrangement to generate carbodiimides in situ. These carbodiimides can then react with carboxylic acids to afford the corresponding N-arylamides in good to excellent yields. mdpi.com This protocol tolerates a wide range of functional groups on both the carboxylic acid and the amidine, making it a versatile method for amide bond formation. mdpi.com

The amidine group can be considered a precursor to the amide functionality, providing an alternative synthetic route to these important compounds. This transformation highlights the utility of this compound and related structures as building blocks in organic synthesis.

Supramolecular Assemblies Involving this compound

The architecture of supramolecular assemblies is dictated by a range of non-covalent interactions, with hydrogen bonding playing a pivotal role in directing the spatial arrangement of molecules. This compound, with its distinct hydrogen bond donor and acceptor sites, is a compelling candidate for the construction of ordered supramolecular structures. The presence of the isopropyl group introduces steric factors and alters the electronic properties of the benzamidine core, influencing the geometry and stability of the resulting assemblies.

While the crystal structure of this compound itself is not extensively detailed in the literature, the hydrogen bonding patterns of the closely related N-isopropylbenzamide provide significant insight. In the crystal structure of N-isopropylbenzamide, molecules are linked into one-dimensional chains along the crystallographic a-axis through intermolecular N—H⋯O hydrogen bonds. This established motif suggests that this compound is highly likely to participate in analogous N—H⋯N hydrogen bonding, a common and robust interaction in the self-assembly of amidine-containing compounds.

The benzamidinium cation, the protonated form of benzamidine, is known to form a variety of well-defined hydrogen-bonding networks with anions. These interactions are fundamental to the formation of predictable supramolecular synthons. Studies on benzamidinium salts with carboxylic acids, amides, and sulfonamides have revealed diverse and intricate hydrogen bonding motifs. universityofgalway.ie These findings support the potential for this compound to form similar ordered structures through protonation and subsequent interaction with suitable counterions.

The self-assembly of this compound can be conceptualized through the formation of dimeric or catemeric structures. In a dimeric arrangement, two molecules would be held together by a pair of N—H⋯N hydrogen bonds, creating a cyclic motif. In a catemeric arrangement, molecules would assemble into chains, with each molecule donating and accepting a hydrogen bond to form an extended one-dimensional array. The specific arrangement adopted would be influenced by factors such as solvent polarity, temperature, and the steric hindrance imposed by the isopropyl groups.

Table 1: Comparison of Crystallographic Data for N-isopropylbenzamide

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0093 (7) |

| b (Å) | 10.1250 (13) |

| c (Å) | 9.6714 (14) |

| β (°) | 104.133 (7) |

| Volume (ų) | 475.68 (11) |

This data for N-isopropylbenzamide provides a model for the potential solid-state packing of this compound.

The benzamidine moiety has been shown to be an effective guest for various macrocyclic hosts, participating in host-guest interactions driven by a combination of hydrogen bonding, ion-pairing, and hydrophobic interactions. This suggests that this compound frameworks could also serve as components in host-guest systems.

A notable example is the interaction of benzamidine derivatives with p-sulfonatocalix[n]arenes. The cationic amidinium group of benzamidine interacts with the anionic sulfonate groups of the calixarene (B151959) host through charge-assisted hydrogen bonds. iucr.org The formation and structure of these host-guest complexes are sensitive to crystallization conditions, including the solvent system and the nature of substituents on the benzamidine guest. iucr.org In some instances, the benzamidine cation is encapsulated within the macrocyclic cavity, while in others, it interacts with the exterior of the host. acs.org

Given these precedents, it is conceivable that this compound could form stable inclusion complexes with suitable macrocyclic hosts. The isopropyl group would likely play a significant role in the binding affinity and selectivity, potentially orienting the guest within the host's cavity to maximize hydrophobic interactions. The formation of such host-guest complexes could be used to modulate the reactivity of the this compound, protect it from the surrounding environment, or facilitate its transport.

Furthermore, the self-assembly of this compound could lead to the formation of porous frameworks capable of encapsulating smaller guest molecules. The size and shape of the cavities within such a framework would be determined by the geometry of the self-assembled structure, which in turn is influenced by the hydrogen bonding patterns and the steric bulk of the isopropyl groups.

Molecular Interactions and Biological Target Engagement Mechanisms of N Isopropylbenzamidine Strictly Non Clinical and Mechanism Focused

Mechanisms of Enzyme Inhibition and Activation

The primary mechanism of action for N-isopropylbenzamidine is anticipated to be enzyme inhibition rather than activation. This inhibition is driven by its structural mimicry of the natural substrates of serine proteases.

This compound, like its parent compound benzamidine (B55565), is expected to function as a competitive inhibitor by binding directly to the enzyme's active site. nih.govcore.ac.uk For serine proteases such as trypsin, the active site contains a specificity pocket (the S1 pocket) that accommodates the side chain of the substrate. This pocket is typically deep and negatively charged at the bottom, often containing an aspartic acid residue (Asp189 in trypsin). core.ac.ukresearchgate.net

The protonated amidinium group of this compound would form a key salt bridge with this aspartate residue, anchoring the inhibitor within the active site. core.ac.uk The isopropyl group attached to the amidine nitrogen would likely occupy a hydrophobic region within or near the S1 pocket, potentially influencing the inhibitor's potency and selectivity compared to unsubstituted benzamidine. The benzene (B151609) ring of the inhibitor generally engages in hydrophobic and van der Waals interactions with residues lining the active site, further stabilizing the enzyme-inhibitor complex. biorxiv.org In essence, the inhibitor occupies the same space as the substrate's side chain, physically blocking the substrate from binding and preventing catalysis. nih.gov

Based on its mechanism as a competitive, active-site-directed inhibitor, this compound is not expected to function as a classical allosteric modulator. Allosteric modulators bind to a site distinct from the active site (an allosteric site) to induce a conformational change that alters enzyme activity. frontiersin.org The binding of this compound directly to the catalytic center precludes this mechanism. core.ac.uknih.gov While its binding may induce minor conformational adjustments in the active site, a phenomenon known as "induced fit," this is a characteristic of direct ligand binding rather than allosteric regulation. nih.gov

As a competitive inhibitor, this compound would be expected to increase the apparent Michaelis constant (Kₘ) of the enzyme for its substrate, without affecting the maximum reaction velocity (Vₘₐₓ). nih.gov The Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's apparent binding affinity. By competing for the active site, the inhibitor reduces the enzyme's ability to bind the substrate at any given substrate concentration, thus increasing the apparent Kₘ. However, at saturating substrate concentrations, the substrate can outcompete the inhibitor, allowing the reaction to eventually reach its normal Vₘₐₓ. nih.gov

Table 1: Classification of this compound as an Enzyme Inhibitor (Predicted)

| Attribute | Classification | Rationale |

|---|---|---|

| Inhibition Type | Competitive | Binds to the enzyme's active site, competing with the substrate. nih.govcore.ac.uk |

| Effect on Kₘ | Increases | Higher substrate concentration is needed to achieve half-maximal velocity due to competition from the inhibitor. nih.gov |

| Effect on Vₘₐₓ | Unchanged | At infinite substrate concentration, the effect of the inhibitor is overcome. nih.gov |

Protein-Ligand Interaction Dynamics at the Molecular Level

The interaction between this compound and a target protease is a dynamic process governed by a series of non-covalent interactions. The key interactions stabilizing the complex are predicted to be:

Ionic Bonding (Salt Bridge): The primary anchoring interaction is the electrostatic attraction between the positively charged amidinium group of the inhibitor and the negatively charged carboxylate group of an aspartate residue at the base of the S1 pocket. core.ac.uk

Hydrogen Bonding: The amidine group's hydrogen atoms can act as donors, forming hydrogen bonds with the carbonyl oxygen atoms of the protein backbone or other hydrogen bond acceptors within the active site. biorxiv.org

Van der Waals Forces: Close packing of the inhibitor within the active site leads to favorable van der Waals contacts, further enhancing the stability of the complex. biorxiv.org

Molecular dynamics simulations of the parent compound, benzamidine, bound to trypsin show that these interactions hold the inhibitor stably within the active site. biorxiv.org The presence of the N-isopropyl group would introduce additional hydrophobic contacts, potentially increasing the residence time of the inhibitor in the binding pocket compared to benzamidine.

Structure-Activity Relationship (SAR) Elucidation for Molecular Probes

Structure-activity relationship (SAR) studies of benzamidine derivatives have provided insights into how chemical modifications affect inhibitory potency and selectivity. nih.govrcsb.org For N-substituted benzamidines targeting serine proteases, the following general principles apply:

The Benzamidine Core: The benzamidine moiety is the essential pharmacophore responsible for recognition and binding to the S1 pocket of serine proteases. core.ac.uk

N-Substitution: The nature of the substituent on the amidine nitrogen can significantly impact affinity and selectivity. The N-isopropyl group is a relatively small, hydrophobic moiety. Its presence can enhance binding affinity if the region of the active site it occupies is also hydrophobic. This can lead to a more potent inhibitor compared to the unsubstituted benzamidine. However, if the substituent is too bulky, it can cause steric clashes with the protein, reducing binding affinity. nih.gov

Ring Substitutions: Modifications to the benzene ring can also modulate activity. Adding electron-donating or electron-withdrawing groups can alter the pKa of the amidine group, influencing its charge state and binding. Substitutions at the para-position are common and can extend into other specificity pockets (S2, S3, etc.) of the enzyme, leading to increased potency and selectivity. scielo.br

Table 2: Predicted SAR for this compound

| Structural Feature | Contribution to Activity |

|---|---|

| Benzene Ring | Provides a scaffold and engages in hydrophobic interactions. biorxiv.org |

| Amidine Group | Essential for binding; forms a critical salt bridge with Asp in the S1 pocket. core.ac.uk |

| N-isopropyl Group | Adds a hydrophobic element that can increase affinity by interacting with nonpolar regions of the active site. nih.gov |

Biophysical Characterization of Molecular Recognition

Several biophysical techniques are used to characterize the binding of small molecule inhibitors like benzamidine derivatives to their protein targets. While specific data for this compound is scarce, the methods used for its parent compound are directly applicable.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. ITC experiments can determine the binding affinity (Kₐ, the inverse of the dissociation constant Kₔ), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). wustl.edu For benzamidine binding to trypsin, ITC has shown that the interaction is driven by favorable contributions from both enthalpy and entropy. wustl.edu

X-ray Crystallography: This is a powerful method for obtaining a high-resolution, three-dimensional structure of the protein-ligand complex. nih.gov It provides precise details about the binding mode, including the specific interactions (hydrogen bonds, salt bridges) between the inhibitor and the active site residues. nih.gov Although a crystal structure for this compound in a complex is not publicly available, structures of benzamidine and other derivatives bound to trypsin have been instrumental in understanding their mechanism of inhibition. nih.gov

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein (typically from tryptophan residues) upon ligand binding can be used to monitor the interaction and determine binding constants. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information on the solution structure of the protein-inhibitor complex and can identify which residues of the protein are involved in the interaction through chemical shift perturbation mapping. nih.gov

Table 3: Thermodynamic Parameters for Benzamidine Binding to β-Trypsin (as a model for this compound)

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Constant (K) | 49,513 M⁻¹ | Indicates a moderate to strong binding affinity. wustl.edu |

| Enthalpy Change (ΔH) | -16.78 kJ/mol | The binding process is enthalpically favorable (exothermic), suggesting the formation of strong hydrogen bonds and van der Waals interactions. wustl.edu |

| Heat Capacity Change (ΔCp) | -477.1 J K⁻¹ mol⁻¹ | The negative value is a characteristic signature of binding events that involve a significant hydrophobic component, where water is displaced from nonpolar surfaces upon complex formation. wustl.edu |

| Protons Exchanged (nH⁺) | ~0.04 | Indicates that there is no significant change in protonation state of the enzyme or inhibitor upon binding under the experimental conditions. wustl.edu |

Data sourced from a study on benzamidine binding to β-trypsin and serves as an illustrative model. wustl.edu

Exploration of this compound in Chemical Biology Tools

The development of chemical biology tools allows for the investigation of molecular interactions and biological target engagement in complex biological systems. While specific research on This compound as a central scaffold for such tools is not extensively documented in publicly available literature, the broader benzamidine chemical class serves as a well-established foundation for the design of various probes. Benzamidine and its derivatives are recognized as effective mimics of arginine, enabling them to target the active sites of enzymes that process substrates containing this amino acid, most notably trypsin-like serine proteases. wikipedia.orgnih.gov This section will explore the application of the benzamidine scaffold in the creation of chemical biology tools, providing a framework for the potential utility of this compound in this context.

The general structure of these tools involves the benzamidine moiety for target recognition, which is then chemically linked to a reporter group or a reactive "warhead." This modular design has been successfully employed to create activity-based probes (ABPs), fluorescent probes, and other reagents for studying enzyme function and target validation.

Activity-Based Probes (ABPs)

ABPs are powerful reagents designed to covalently label the active form of an enzyme, providing a direct measure of its catalytic activity within a complex proteome. The design of ABPs targeting serine proteases often incorporates a benzamidine or a related guanidine-containing group to direct the probe to the enzyme's active site. This recognition element is coupled to an electrophilic "warhead" that forms a covalent bond with a catalytic residue, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and purification.

One study describes the development of an extensive library of ABPs with a diaryl phosphonate (B1237965) warhead designed to target trypsin-like serine proteases. nih.gov These probes feature diverse side chains, including basic polar residues that mimic the natural substrates of these enzymes. nih.gov While a benzyl (B1604629) guanidine (B92328) side chain showed high potency, this research highlights the principle of using arginine mimetics like benzamidine as the guiding component of the probe. nih.gov

Another approach utilized an arginine diphenylphosphonate warhead to create an ABP for detecting active trypsin-like serine proteases. nih.gov This probe included a biotin handle, which facilitates the affinity purification of the labeled enzymes for subsequent identification by mass spectrometry. nih.gov The successful application of this probe to identify active proteases secreted by cancer cells underscores the utility of arginine-mimetics in designing effective chemical biology tools. nih.gov

| Probe Type | Recognition Moiety | Warhead | Reporter Tag | Target Enzyme Class |

|---|---|---|---|---|

| Activity-Based Probe | Benzyl guanidine | Diaryl phosphonate | Clickable affinity tags | Trypsin-like serine proteases |

| Activity-Based Probe | Arginine analogue | Diphenylphosphonate | Biotin | Trypsin-like serine proteases |

Fluorescent Probes

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in real-time. The benzamidine scaffold has been incorporated into fluorescent probes in several ways. One strategy involves designing probes where the fluorescence is quenched in the unbound state and is enhanced upon binding to the target protein. This "turn-on" fluorescence is often achieved by the probe's interaction with a hydrophobic pocket in the target enzyme, which alters the photophysical properties of the attached fluorophore.

For instance, a fluorescent probe for trypsin was developed by attaching an environment-sensitive SBD fluorophore to a benzamidine ligand. In a polar solvent, the probe's fluorescence is low, but upon binding to the hydrophobic pocket of trypsin, a significant increase in fluorescence is observed. This specific recognition and subsequent fluorescence enhancement could be diminished by the addition of free benzamidine, confirming that the binding to the hydrophobic pocket is the key to the probe's function.

Furthermore, fluorescence-labeled bis-benzamidine derivatives have been synthesized and studied as fluorogenic DNA minor-groove binders. nih.gov These probes exhibit a substantial increase in fluorescence upon binding to double-stranded DNA. nih.gov The quenching of the fluorophore by the benzamidine moiety through photoinduced electron transfer is suppressed when the benzamidine part inserts into the minor groove of DNA. nih.gov

| Probe Type | Recognition Moiety | Fluorophore Principle | Target |

|---|---|---|---|

| Turn-on Fluorescent Probe | Benzamidine | Environment-sensitive fluorescence enhancement | Trypsin |

| Fluorogenic DNA Binder | Bis-benzamidine | Suppression of photoinduced electron transfer | dsDNA minor groove |

Photoaffinity Labels

Photoaffinity labels are another class of chemical tools used to identify and map the binding sites of ligands on their biological targets. These probes are chemically inert until activated by light, which generates a highly reactive species that forms a covalent bond with nearby amino acid residues. While specific examples utilizing an this compound scaffold are not readily found, the general principle has been applied to related systems. For example, a photoaffinity probe for thrombin was created using a benzophenone (B1666685) photophore coupled to an oligonucleotide aptamer that binds to the enzyme. wikipedia.org This demonstrates how a recognition element can be functionalized with a photoreactive group to study protein-ligand interactions.

Emerging Research Frontiers and Future Directions in N Isopropylbenzamidine Chemistry

Integration into Advanced Materials Science

The incorporation of N-isopropylbenzamidine and its derivatives into advanced materials is a rapidly developing field. The amidine functional group, with its ability to form strong hydrogen bonds and coordinate with metal ions, makes it a valuable building block for creating materials with tailored properties.

Polymer Chemistry Applications

While extensive research on the direct use of this compound as a monomer in polymerization is still in its nascent stages, the broader class of benzamidine (B55565) derivatives has demonstrated significant potential in polymer science. These derivatives can be incorporated into polymer chains or used to functionalize polymer surfaces, imparting specific functionalities.

One promising avenue is the development of "smart" polymers that respond to external stimuli. For instance, polymers functionalized with benzamidine derivatives have been explored for their ability to selectively bind to proteins like thrombin. researchgate.net This suggests that this compound could be employed to create biocompatible polymers for applications in medical devices and drug delivery systems. The N-isopropyl group could further modulate the polymer's solubility and thermal responsiveness, akin to the well-known poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST). researchgate.netnih.govrsc.orgnih.gov

The synthesis of polymers incorporating benzamidine moieties can be achieved through various polymerization techniques. The functionalization of pre-existing polymers with this compound derivatives represents another viable strategy. For example, polymers with reactive side groups could be modified to introduce the benzamidine functionality.

Table 1: Potential Polymer Chemistry Applications of this compound

| Application Area | Potential Role of this compound | Key Functional Aspect |

| Biomedical Polymers | Functional monomer or surface modifier | Protein binding, biocompatibility |

| Stimuli-Responsive Gels | Cross-linker or functional component | Thermo-responsive behavior (LCST) |

| Affinity Chromatography | Ligand immobilized on polymer support | Selective separation of biomolecules |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore sizes. nih.govnih.govberkeley.edu The design and synthesis of novel linkers are crucial for the development of new MOFs and COFs with desired properties.

The benzamidine moiety, with its two nitrogen atoms, can act as a bidentate ligand, making this compound a potential candidate for a linker in the construction of MOFs. dur.ac.uk The N-isopropyl group would project into the pores of the framework, influencing the pore environment and potentially leading to selective adsorption or catalytic properties. The synthesis of such MOFs would typically involve the reaction of a metal salt with the this compound linker under solvothermal conditions.

In the realm of COFs, which are constructed from organic linkers connected by strong covalent bonds, this compound could be utilized as a building block. nih.govmdpi.com For instance, it could be incorporated into larger, more complex linkers for COF synthesis. The steric bulk of the isopropyl group could play a role in directing the topology of the resulting framework. nih.gov Benzamidine has been used in the synthesis of covalent triazine-based frameworks (CTFs), a subclass of COFs. researchgate.net

Table 2: Potential of this compound in Porous Frameworks

| Framework Type | Potential Role of this compound | Expected Impact on Framework Properties |

| MOFs | Bidentate Ligand | Modified pore chemistry, selective guest binding |

| COFs | Building Block/Linker Component | Control of framework topology, enhanced stability |

Sensor Design and Development

The ability of the benzamidine group to engage in specific molecular recognition events makes it an attractive component for the design of chemical and biological sensors. Benzamidine-based sensors have been developed for the detection of various analytes, including enzymes and other biomolecules. mdpi.comresearchgate.netresearchgate.netacs.org

A key application lies in the development of sensors for proteases like trypsin, where the benzamidine moiety acts as a recognition element that binds to the enzyme's active site. mdpi.comresearchgate.netrsc.orgnih.gov this compound could be immobilized on a sensor surface, such as a quartz crystal microbalance (QCM) or a surface plasmon resonance (SPR) chip, to create a highly sensitive and selective biosensor. acs.orgnih.gov The N-isopropyl group could influence the binding affinity and selectivity of the sensor.

Furthermore, fluorescently labeled this compound derivatives could be synthesized for use in fluorescence-based sensing platforms. researchgate.net The change in the fluorescence signal upon binding to the target analyte would form the basis of detection.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry provides powerful tools for understanding the properties of molecules and for designing new materials and chemical processes. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and reactivity of molecules. core.ac.ukrsc.orgnih.gov

Computational studies on benzamidine and its derivatives have been employed to investigate their binding affinities with biological targets, such as enzymes. researchgate.netnih.govresearchgate.netresearchgate.net These studies can predict the binding modes and interaction energies, providing valuable insights for the rational design of more potent inhibitors or more selective sensors. DFT calculations can elucidate the role of the N-isopropyl group in modulating the electronic properties and steric interactions of this compound.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or bound to a protein. nih.govresearchgate.net These simulations can provide a deeper understanding of the conformational flexibility and binding kinetics of the molecule.

Table 3: Computational Approaches for Studying this compound

| Computational Method | Information Gained | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, interaction energies | Rational design of sensors and inhibitors |

| Molecular Dynamics (MD) | Conformational dynamics, binding pathways, free energy | Understanding binding mechanisms and stability |

Development of Novel Analytical Techniques for this compound Detection and Quantification in Research Settings

The ability to accurately detect and quantify this compound is crucial for its development and application in various research fields. Several analytical techniques can be adapted and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of organic compounds. tandfonline.comnih.govcdc.govchrom-china.comd-nb.info A reversed-phase HPLC method, likely employing a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer), could be developed for the analysis of this compound. tandfonline.com UV detection would be a straightforward method for quantification, given the aromatic nature of the compound. tandfonline.comchrom-china.com

Mass spectrometry (MS), particularly when coupled with a separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), offers high sensitivity and selectivity for the identification and quantification of this compound. cdc.govepa.govepa.govrcsb.org Electrospray ionization (ESI) would be a suitable ionization technique for LC-MS analysis. epa.govepa.gov The fragmentation pattern of this compound in the mass spectrometer would provide structural confirmation. dur.ac.uk

Table 4: Analytical Methods for this compound

| Analytical Technique | Principle | Key Advantages |

| HPLC-UV | Chromatographic separation followed by UV absorbance detection | Robustness, quantitative accuracy |

| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection | High sensitivity and selectivity, structural confirmation |

| GC-MS | Gas chromatographic separation followed by mass spectrometric detection | Suitable for volatile derivatives, provides fragmentation data |

Synergistic Applications of this compound with Other Chemical Entities

The reactivity of the amidine group makes this compound a valuable participant in multicomponent reactions (MCRs). MCRs are one-pot reactions in which three or more reactants combine to form a single product, offering a highly efficient route to complex molecules. nih.govfrontiersin.orgnih.govbeilstein-journals.orgresearchgate.net

Benzamidine and its derivatives have been successfully employed in various MCRs to synthesize heterocyclic compounds, such as pyrimidines. frontiersin.orgnih.govbeilstein-journals.org this compound could similarly be used as a key building block in the synthesis of diverse compound libraries for drug discovery and materials science. The N-isopropyl group would introduce a specific structural element into the final products, potentially influencing their biological activity or material properties.